![molecular formula C26H34N4O4 B11948286 N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide CAS No. 6342-27-4](/img/structure/B11948286.png)
N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups connected through a decanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide typically involves the condensation reaction between 4-methoxybenzaldehyde and decanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine groups can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methoxyphenyl derivatives.
Applications De Recherche Scientifique
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine derivative: Used in perovskite solar cells as hole-transporting materials.
N,N’-bis(4-methoxyphenyl)urea: Known for its applications in organic synthesis and materials science.
Uniqueness: N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide is unique due to its specific structural features, such as the decanediamide backbone and the presence of methoxyphenyl groups. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
6342-27-4 |
|---|---|
Formule moléculaire |
C26H34N4O4 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C26H34N4O4/c1-33-23-15-11-21(12-16-23)19-27-29-25(31)9-7-5-3-4-6-8-10-26(32)30-28-20-22-13-17-24(34-2)18-14-22/h11-20H,3-10H2,1-2H3,(H,29,31)(H,30,32)/b27-19-,28-20- |
Clé InChI |
VGPDJPGTCWTTJF-RSSRHXQMSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N\NC(=O)CCCCCCCCC(=O)N/N=C\C2=CC=C(C=C2)OC |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)



![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)
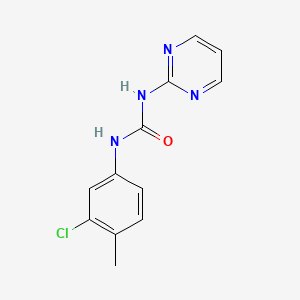
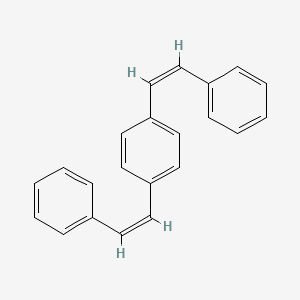

![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)
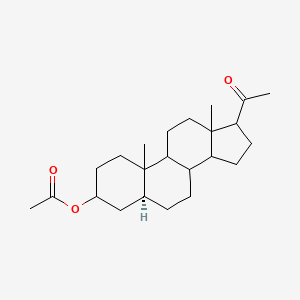
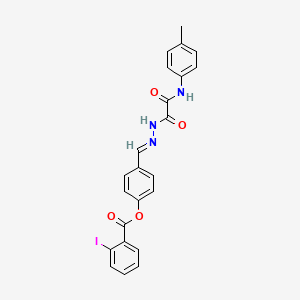

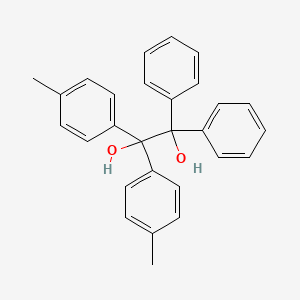
![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
